

Technical Monograph: 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole[1]

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Compound of Interest

Compound Name: 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

CAS No.: 31007-74-6

Cat. No.: B1621106

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Executive Summary

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (CAS 31007-74-6) is a specialized heterocyclic building block utilized in the synthesis of beta-lactamase-resistant antibiotics and novel pharmacological agents.[1] Structurally, it features a 1,2-oxazole core substituted at the 3-position with a sterically demanding 2,6-dichlorophenyl group and at the 5-position with a reactive chloromethyl moiety.[1][2]

This compound serves as a critical electrophilic intermediate. The chloromethyl group acts as a "chemical handle," allowing researchers to introduce diverse nucleophiles (amines, thiols, alkoxides) to generate libraries of bioactive isoxazoles. While structurally related to the side-chain intermediates of Dicloxacillin, this specific congener offers unique derivatization vectors for next-generation drug discovery in oncology and infectious disease.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Property	Specification
CAS Number	31007-74-6
IUPAC Name	5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2-oxazole
Molecular Formula	C ₁₀ H ₆ Cl ₃ NO
Molecular Weight	262.52 g/mol
SMILES	<chem>ClCC1=CC(=NO1)C2=C(Cl)C=CC=C2Cl</chem>
Appearance	White to off-white crystalline solid
Solubility	Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water
Reactivity	Electrophilic (Alkylating agent via -CH ₂ Cl); Stable under anhydrous conditions

Synthetic Pathway: The Nitrile Oxide Route

The most authoritative and regioselective method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] dipolar cycloaddition of nitrile oxides with terminal alkynes. This route avoids the regiochemical ambiguity often seen in condensation reactions and proceeds under mild conditions.

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

- Dipole: 2,6-Dichlorobenzonitrile oxide (generated in situ).
- Dipolarophile: Propargyl chloride (3-chloropropyne).

Reaction Mechanism

The reaction follows a concerted Huisgen cycloaddition mechanism. The in situ generation of the nitrile oxide is critical because isolated nitrile oxides are prone to dimerization (forming furoxans).

- Chlorination: 2,6-Dichlorobenzaldehyde oxime is chlorinated using N-Chlorosuccinimide (NCS) to form the hydroximoyl chloride.[1]
- Dehydrohalogenation: Treatment with a weak base (Triethylamine) eliminates HCl, transiently generating the reactive 2,6-dichlorobenzonitrile oxide.
- Cycloaddition: The nitrile oxide undergoes a regioselective 1,3-dipolar cycloaddition with propargyl chloride. The steric bulk of the 2,6-dichlorophenyl group and the electronic bias of the terminal alkyne strongly favor the 3,5-isomer over the 3,4-isomer.[1]



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Figure 1: Step-wise synthesis workflow via the nitrile oxide 1,3-dipolar cycloaddition method.

Experimental Protocol

Safety Note: Propargyl chloride is a lachrymator and alkylating agent. Nitrile oxides can decompose explosively if concentrated. Perform all steps in a fume hood behind a blast shield.

Step 1: Preparation of 2,6-Dichlorobenzaldehyde Oxime[1]

- Dissolve 2,6-dichlorobenzaldehyde (10.0 g, 57 mmol) in Ethanol (50 mL).
- Add a solution of Hydroxylamine Hydrochloride (4.4 g, 63 mmol) in water (10 mL).
- Add NaOH (2.5 g, 63 mmol) slowly to the stirring mixture.
- Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Cool, pour into ice water, and filter the white precipitate. Dry under vacuum.

Step 2: Cycloaddition to form CAS 31007-74-6[1]

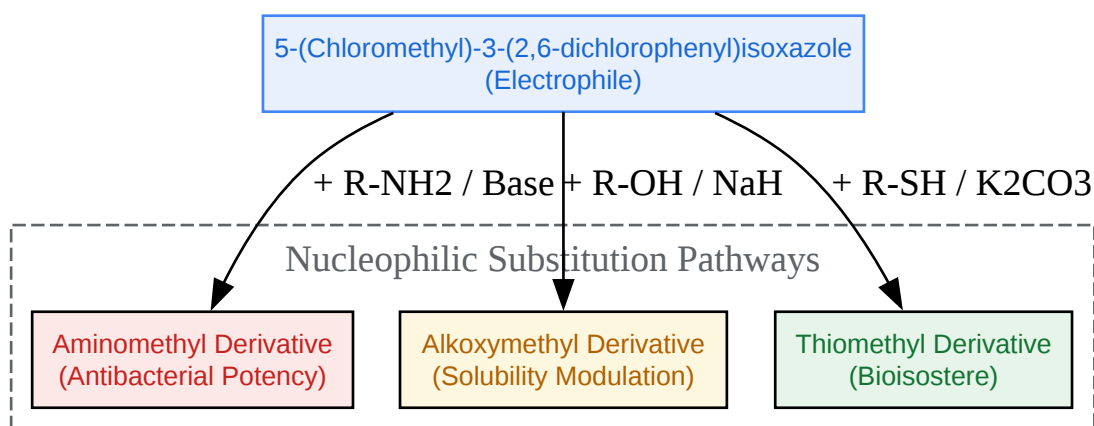
- Reagent Setup: Dissolve the dried oxime (5.0 g, 26 mmol) in anhydrous DMF (25 mL) under Nitrogen.
- Chlorination: Add N-Chlorosuccinimide (NCS) (3.6 g, 27 mmol) portion-wise at 0°C. Stir for 1 hour allowing the mixture to reach room temperature (formation of hydroximoyl chloride).
- Dipolarophile Addition: Add Propargyl chloride (2.9 g, 39 mmol, 1.5 eq) to the reaction vessel.
- Cyclization: Cool to 0°C. Add Triethylamine (Et₃N) (2.9 g, 29 mmol) dropwise over 30 minutes. Note: Slow addition is crucial to keep the concentration of nitrile oxide low, preventing dimerization.
- Workup: Stir overnight at room temperature. Pour into water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).
- Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Applications & Derivatization[1][9]

The chloromethyl group at the 5-position is a prime target for Nucleophilic Substitution (S_N2). This allows the isoxazole core to be tethered to other pharmacophores.

Common Transformations:

- Amination: Reaction with primary/secondary amines to form antibacterial isoxazolyl-amines.
- Etherification: Reaction with phenols or alcohols (Williamson ether synthesis) to create ether-linked libraries.[1]
- Thioetherification: Reaction with thiols to introduce sulfur linkages.



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Figure 2: Functionalization logic for the chloromethyl handle.[1]

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